Korolkoside

Description

Overview of Iridoid Glycosides: Structural Diversity and Biological Relevance

Iridoid glycosides are a large and diverse class of monoterpenoid secondary metabolites characterized by a core cyclopentane-fused pyran ring, known as the iridane skeleton. ontosight.aicanbipharm.com This fundamental structure is biosynthesized in plants from geranyl diphosphate (B83284). acs.org The immense structural diversity of iridoids arises from various enzymatic modifications of this core scaffold, including substitutions with hydroxyl, methyl, acyl, and glycosyl groups. ontosight.ai These modifications, along with the possibility of cleavage of the cyclopentane (B165970) ring to form secoiridoids, result in a vast array of compounds with distinct chemical properties and biological functions. canbipharm.comacademictree.org

Iridoids are widely distributed in the plant kingdom, particularly within families such as Scrophulariaceae, Lamiaceae, Rubiaceae, and Caprifoliaceae. ontosight.aicanbipharm.comphytojournal.com In plants, they often play a defensive role against herbivores and pathogens. academictree.org From a human health perspective, iridoid glycosides isolated from medicinal plants have demonstrated a broad spectrum of therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and anticancer activities, making them a subject of intense pharmacological research. ontosight.aiacademictree.orgnih.gov

Classification and Occurrence of Bis-Iridoids in Nature

Bis-iridoids are dimeric molecules formed by the linkage of two iridoid units. njpbr.com.ng This dimerization can occur between two identical or different iridoid or secoiridoid subunits, leading to a highly complex and structurally varied subclass of natural products. canbipharm.comeditage.commdpi.com As of 2024, researchers have identified and characterized 288 distinct bis-iridoids from natural sources. editage.com

The classification of bis-iridoids is based on the nature of the monomeric units involved in the dimer. The major structural categories include:

Iridoid-iridoid dimers

Iridoid-secoiridoid dimers

Secoiridoid-secoiridoid dimers

Dimers involving non-glucosidic iridoid units editage.com

The linkage between the two subunits can occur at various positions, further contributing to their structural diversity. mdpi.com Bis-iridoids are found across numerous plant families, and their unique and complex structures often present significant challenges for isolation and structural elucidation, representing a frontier in natural product chemistry. editage.com

Historical Context of Korolkoside Discovery and Early Structural Characterization

This compound was first discovered and isolated in 2001 by a team of researchers including Masaki Kita, Hideo Kigoshi, and Daisuke Uemura. academictree.orgnih.govtsukuba.ac.jp The compound was extracted from the plant Lonicera korolkovii, a species belonging to the Caprifoliaceae family. nih.gov

The initial report, published in the Journal of Natural Products, detailed the meticulous process of its isolation and structural determination. acs.orgnih.gov The researchers employed a combination of spectroscopic analysis and chemical derivatization to unravel its complex structure. nih.gov Key analytical techniques included high-pressure liquid chromatography (HPLC) for purification, as well as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine its molecular formula and connectivity. nih.gov These early investigations revealed that this compound is a novel bis-iridoid glucoside. Its structure is distinguished by the connection of two secologanin (B1681713) moieties through an unusual acetal (B89532) linkage. nih.gov

Rationale for Advanced Research on this compound within Natural Products Chemistry

The rationale for conducting advanced research on a specific natural product like this compound is multifaceted, stemming from its chemical novelty and potential biological significance. editage.comcwauthors.comwordvice.comenago.com

Firstly, the discovery of a new chemical entity with a unique structural feature—in this case, the acetal-linked secologanin dimer of this compound—is a significant event in natural products chemistry. nih.gov Such discoveries expand our understanding of the biosynthetic capabilities of organisms and provide new templates for chemical synthesis. ontosight.ai The complexity of bis-iridoids challenges synthetic chemists to develop new methodologies for their total synthesis, a crucial step for confirming structure and enabling further biological study.

Secondly, the biological activities associated with the broader class of iridoids and bis-iridoids provide a strong impetus for investigating this compound. ontosight.ai Initial studies and the known properties of its parent class suggest potential anti-inflammatory and antioxidant activities. ontosight.ai Elucidating the specific bioactivities of this compound and understanding its mechanism of action could lead to the development of new therapeutic agents. Investigating structurally novel compounds like this compound is a key strategy in the ongoing search for new drugs from natural sources. ontosight.ai

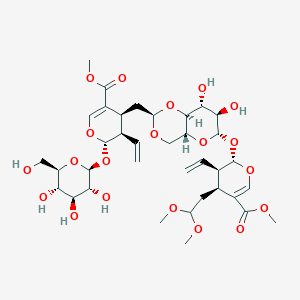

Structure

2D Structure

Properties

Molecular Formula |

C36H52O20 |

|---|---|

Molecular Weight |

804.8 g/mol |

IUPAC Name |

methyl (2S,3R,4S)-4-[[(2R,4aR,6S,7R,8R,8aS)-6-[[(2S,3R,4S)-4-(2,2-dimethoxyethyl)-3-ethenyl-5-methoxycarbonyl-3,4-dihydro-2H-pyran-2-yl]oxy]-7,8-dihydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-2-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C36H52O20/c1-7-15-17(9-23(45-3)46-4)19(31(43)47-5)12-50-33(15)56-36-29(42)27(40)30-22(53-36)14-49-24(54-30)10-18-16(8-2)34(51-13-20(18)32(44)48-6)55-35-28(41)26(39)25(38)21(11-37)52-35/h7-8,12-13,15-18,21-30,33-42H,1-2,9-11,14H2,3-6H3/t15-,16-,17+,18+,21-,22-,24-,25-,26+,27-,28-,29-,30-,33+,34+,35+,36+/m1/s1 |

InChI Key |

IZJKNGKMGFLJCM-NICCLXCISA-N |

Isomeric SMILES |

COC(C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C[C@H]4[C@H]([C@@H](OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C)O)O)C=C)OC |

Canonical SMILES |

COC(CC1C(C(OC=C1C(=O)OC)OC2C(C(C3C(O2)COC(O3)CC4C(C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O)C=C)O)O)C=C)OC |

Synonyms |

korolkoside |

Origin of Product |

United States |

Botanical Sources, Sustainable Sourcing, and Advanced Isolation Methodologies of Korolkoside

Native Plant Species and Geographic Distribution of Korolkoside-Producing Organisms

The primary source of this compound and the geographic distribution of the plants known to produce it are crucial for its study and potential applications.

Lonicera korolkovii as a Primary Source

This compound was first isolated from Lonicera korolkovii, a deciduous shrub belonging to the Caprifoliaceae family. wikimedia.orgscilit.com This plant species remains the principal identified natural source of the compound. Lonicera korolkovii, also known as blueleaf honeysuckle, is characterized by its shrubby or tree-like growth, reaching heights of up to 2.5–4 meters. gardenexplorer.orgrhs.org.uk

The native habitat of Lonicera korolkovii spans a wide temperate region from Afghanistan to Central Asia and the Western Himalayas. kew.org Its distribution includes countries such as Kyrgyzstan, Kazakhstan, Tajikistan, Uzbekistan, and Pakistan. wikimedia.org The plant typically grows in mountain shrubberies and is adapted to well-drained soils in sunny or partially shaded environments. gardenexplorer.orgrhs.org.uk

Exploration of Other Lonicera Species and Related Genera

While Lonicera korolkovii is the definitive source of this compound, other species within the extensive Lonicera genus, which comprises about 180 species, are known to produce a variety of iridoid glycosides. mdpi.comvnps.org This suggests that other Lonicera species could be potential, yet unconfirmed, sources of this compound or structurally related compounds. For instance, various iridoid glycosides have been isolated from Lonicera japonica, Lonicera caerulea (honeyberry), and Lonicera quinquelocularis. researchgate.netnih.govresearchgate.net The presence of a diverse array of iridoids within the genus points to a shared biosynthetic pathway that could lead to the production of this compound in other species as well. Further phytochemical screening of other Lonicera species and related genera within the Caprifoliaceae family is warranted to identify alternative botanical sources.

Modern Extraction Techniques for Glycosidic Natural Products

The extraction of this compound and other glycosidic compounds from plant matrices requires efficient and optimized methods to ensure high yield and purity.

Optimized Solvent Extraction Strategies

Traditional solvent extraction remains a fundamental technique for the isolation of iridoid glycosides. The choice of solvent is critical and is often based on the polarity of the target compounds. For iridoid glycosides, which are polar molecules, polar solvents are generally employed.

A common approach involves the use of alcohols, such as methanol (B129727) or ethanol (B145695), often in aqueous solutions. For example, the extraction of iridoid glycosides from Lonicera caerulea has been effectively achieved using 80% methanol acidified with 1% hydrochloric acid. nih.gov The optimization of solvent extraction involves manipulating parameters such as the solvent-to-solid ratio, temperature, and extraction time to maximize the yield. For the extraction of compounds from Lonicera japonica, 70% aqueous methanol has been identified as an effective solvent, with ultrasonic extraction proving to be more efficient than refluxing or Soxhlet extraction. mdpi.com

| Parameter | Optimized Condition | Source |

| Solvent | 70% aqueous methanol | mdpi.com |

| Method | Ultrasonic extraction | mdpi.com |

| Solvent-to-Solid Ratio | 100:1 (v/w) | mdpi.com |

| Extraction Time | 30 minutes | mdpi.com |

Advanced Green Extraction Methods

In recent years, there has been a shift towards more environmentally friendly and efficient extraction techniques. These "green" methods often offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields.

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov Due to its low critical temperature and pressure, non-toxicity, and non-flammability, supercritical CO2 is an ideal solvent for extracting thermolabile compounds. While CO2 itself is non-polar, its polarity can be modified by adding a co-solvent, such as ethanol, making it suitable for extracting a wider range of compounds, including moderately polar glycosides. nih.govresearchgate.net SFE has been successfully applied to extract various phytochemicals from Lonicera species, demonstrating its potential for the extraction of this compound. nih.gov

Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process. who.int The key parameters influencing MAE include the nature of the solvent, microwave power, irradiation time, and temperature. who.intresearchgate.net For the extraction of chlorogenic acid, another compound found in Lonicera japonica, optimal MAE conditions were found to be 50% ethanol as the solvent at 60°C for 5 minutes. researchgate.net Similar principles can be applied and optimized for the extraction of this compound.

| Technique | Key Advantages | Typical Parameters for Lonicera Extraction | Source |

| Supercritical Fluid Extraction (SFE) | Reduced use of organic solvents, suitable for thermolabile compounds. | Supercritical CO2 with a co-solvent like ethanol. | nih.gov |

| Microwave-Assisted Extraction (MAE) | Shorter extraction time, reduced solvent volume, higher efficiency. | Ethanol concentration: 50-75%, Microwave power: 180-300 W, Time: 5-9 min. | researchgate.netresearchgate.net |

Chromatographic Separation and Purification Protocols for Complex Natural Mixtures

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, sophisticated chromatographic techniques are necessary to isolate and purify this compound.

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. journalagent.com For the purification of iridoid glycosides, a combination of different chromatographic methods is often employed.

Column Chromatography is a fundamental purification technique. The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. bnmv.ac.incup.edu.cn A solvent or a mixture of solvents (mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary phase, with less polar compounds typically eluting first.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation of iridoid glycosides from Lonicera species. mdpi.comnih.gov This method avoids the use of solid adsorbents, which can sometimes lead to irreversible adsorption and degradation of the sample. The separation is based on the partitioning of the solutes between two immiscible liquid phases. A two-phase solvent system composed of ethyl acetate (B1210297)/n-butanol/methanol/water has been successfully used to isolate iridoid glycosides from Lonicerae Japonicae Flos. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique often used as a final purification step to obtain highly pure compounds. semanticscholar.org It can also be used for the quantitative analysis of the separated compounds. sinica.edu.tw

A typical purification protocol for iridoid glycosides from a Lonicera species might involve an initial fractionation of the crude extract using column chromatography, followed by further purification of the fractions using HSCCC and/or preparative HPLC to yield pure this compound.

| Chromatographic Technique | Principle | Application in Glycoside Purification | Source |

| Column Chromatography | Solid-liquid adsorption | Initial fractionation of crude extracts using stationary phases like silica gel or alumina. | bnmv.ac.incup.edu.cn |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition | Separation of iridoid glycosides without a solid support, minimizing sample loss. | mdpi.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation | Final purification step to achieve high purity and for quantitative analysis. | semanticscholar.orgsinica.edu.tw |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the isolation and purification of natural products, including iridoid glycosides. nih.govnih.gov It offers high resolution and sensitivity for separating complex mixtures. hilarispublisher.com The process involves pumping a solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase).

For a compound like this compound, a preparative reverse-phase HPLC (RP-HPLC) is typically employed. In this setup, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com As the mobile phase is pumped through the column, compounds separate based on their hydrophobicity. More polar compounds elute earlier, while less polar compounds are retained longer. By collecting the eluent in fractions, the target compound can be isolated with high purity. column-chromatography.com The purity of the final fraction is often confirmed using analytical HPLC, which should show a single, sharp peak. researchgate.net

Table 1: Illustrative Preparative HPLC Gradient for this compound Purification

| Time (minutes) | Solvent A (% Water) | Solvent B (% Acetonitrile) | Flow Rate (mL/min) |

|---|---|---|---|

| 0-5 | 90 | 10 | 15.0 |

| 5-35 | 90 → 60 | 10 → 40 | 15.0 |

| 35-45 | 60 → 20 | 40 → 80 | 15.0 |

| 45-50 | 20 | 80 | 15.0 |

| 50-55 | 20 → 90 | 80 → 10 | 15.0 |

This table represents a hypothetical gradient for the preparative HPLC purification of a bis-iridoid glycoside like this compound. Actual conditions would require optimization.

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)

Countercurrent Chromatography (CCC) and its variant, Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that are exceptionally well-suited for the separation of natural products. news-medical.netnih.govspringernature.com Unlike traditional column chromatography, CCC and CPC use two immiscible liquid phases in place of a solid stationary phase. ijpra.comresearchgate.net One liquid serves as the stationary phase, which is retained in the column by centrifugal force, while the other acts as the mobile phase. kromaton.frresearchgate.net

The separation is based on the differential partitioning of solutes between the two liquid phases. ijpra.comontosight.ai This methodology offers several distinct advantages for isolating compounds like this compound:

No Irreversible Adsorption : Since there is no solid support, sample loss due to irreversible binding to the stationary phase is eliminated, leading to nearly quantitative recovery of the sample. news-medical.netspringernature.com

High Loading Capacity : CCC/CPC systems can handle large amounts of crude extract in a single run, making them ideal for preparative-scale purification. researchgate.net

Versatility : A vast number of biphasic solvent systems can be developed to optimize the separation of target compounds based on their polarity. nih.govspringernature.com

Gentle Separation : The process is mild, which is beneficial for isolating sensitive or unstable compounds. nih.govspringernature.com

This technique has been successfully used to isolate various iridoid glycosides from plant sources, demonstrating its effectiveness for this class of compounds. mdpi.comnih.govresearchgate.net

Table 2: Comparison of CPC and Traditional Solid-Support Chromatography

| Feature | Centrifugal Partition Chromatography (CPC) | Traditional Column Chromatography (e.g., Silica Gel) |

|---|---|---|

| Stationary Phase | Liquid | Solid (e.g., Silica, Alumina) |

| Sample Recovery | High (>90%), no irreversible adsorption. news-medical.net | Variable, potential for sample loss due to irreversible adsorption. |

| Loading Capacity | High, suitable for crude extracts and large-scale purification. researchgate.net | Lower, often requires pre-purification for crude extracts. |

| Cost of Stationary Phase | Low (solvents are reusable). news-medical.net | Higher (silica gel is a consumable). |

| Target Compounds | Wide range of polarities, suitable for sensitive molecules. nih.gov | Dependent on the specific solid phase and solvent system. |

Gel Filtration and Other Size-Exclusion Methodologies

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their size and shape. labster.comnih.gov This technique is often used as a polishing step in the purification of natural products like glycosides. mdpi.comnih.gov The stationary phase consists of porous beads made from materials like cross-linked dextran (B179266) (e.g., Sephadex), polyacrylamide, or agarose. mdpi.comkln.ac.lk

The principle of separation is straightforward: larger molecules that cannot enter the pores of the beads travel through the column more quickly, eluting first. labster.com Smaller molecules can diffuse into the pores, taking a longer, more tortuous path, and therefore elute later. This method is particularly useful for:

Desalting : Removing low-molecular-weight salts and reagents from a sample containing the higher-molecular-weight this compound.

Group Separation : Separating the target glycoside from much larger or smaller impurities, such as proteins or small phenolic compounds. kln.ac.lk

Fractionation : It can be used to fractionate crude extracts based on molecular size before applying higher-resolution techniques. scirp.org

The choice of gel depends on the molecular weight range of the compounds to be separated.

Table 3: Common Gel Filtration Matrices

| Matrix Material | Common Trade Name | Typical Application |

|---|---|---|

| Cross-linked Dextran | Sephadex | Purification of proteins, polysaccharides, and nucleic acids. |

| Polyacrylamide | Bio-Gel P | Purification of glycosides and proteins. nih.gov |

| Agarose | Sepharose | Separation of large macromolecules like proteins and viruses. |

Methodologies for Purity Assessment and Sample Preparation in Research Settings

The successful isolation of this compound requires a systematic approach to sample preparation, followed by rigorous purity assessment.

Sample Preparation The initial step involves preparing the plant material, Lonicera korolkowii, for extraction. A typical workflow is as follows:

Harvesting and Drying : The relevant plant parts (e.g., flowers, leaves) are harvested and dried to prevent enzymatic degradation of the secondary metabolites.

Grinding : The dried plant material is ground into a fine powder to increase the surface area for efficient extraction. frontiersin.org

Extraction : The powdered material is extracted with a suitable solvent, often through maceration or sonication. frontiersin.orggoogle.com Ethanol or methanol are commonly used to extract polar glycosides. mdpi.comgoogle.com

Fractionation : The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate or n-butanol) to separate compounds based on polarity. mdpi.com Iridoid glycosides like this compound typically concentrate in the more polar fractions (e.g., n-butanol). nih.govmdpi.com This enriched fraction is then subjected to the chromatographic techniques described previously.

Purity Assessment Once a compound is isolated, its purity must be determined. This is a critical step before structural elucidation or biological testing.

Chromatographic Methods : The primary method for assessing purity is analytical HPLC. researchgate.net An isolated compound is considered pure if it yields a single, symmetrical peak under various mobile phase conditions. nih.gov Thin-Layer Chromatography (TLC) is also a simple and rapid method used to check for the presence of impurities. nih.govresearchgate.net

Spectroscopic Methods : While primarily used for structure determination, spectroscopic techniques also serve as a confirmation of purity. hilarispublisher.com

Nuclear Magnetic Resonance (NMR) : A pure sample will show a clean NMR spectrum with sharp signals corresponding to the protons (¹H NMR) and carbons (¹³C NMR) of the target molecule, free from extraneous peaks. hilarispublisher.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) provides an exact molecular weight, and a pure sample should show a dominant ion corresponding to the expected mass of this compound. hilarispublisher.comnih.gov

A combination of these chromatographic and spectroscopic methods provides a comprehensive assessment of the purity of the isolated this compound.

Biosynthetic Pathways and Enzymatic Mechanisms Governing Korolkoside Formation

General Biosynthesis of Monoterpenoid Iridoids: From Geranyl Pyrophosphate to Iridodial (B1216469)

The biosynthesis of iridoids is a branch of the terpenoid pathway. notulaebotanicae.ro It originates with the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP), which are produced via the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.govmdpi.com In plants, the early stages of monoterpenoid biosynthesis, including the formation of iridoids, predominantly occur in the plastids and utilize precursors from the MEP pathway. mdpi.comuniversiteitleiden.nl

The key steps leading to the core iridoid structure are as follows:

Formation of Geranyl Pyrophosphate (GPP): A head-to-tail condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by GPP synthase (GPPS) to yield the C10 compound, geranyl pyrophosphate (GPP). notulaebotanicae.romdpi.com GPP is the universal precursor for all monoterpenes.

Conversion to Geraniol (B1671447): GPP is hydrolyzed to its corresponding alcohol, geraniol. This reaction is catalyzed by geraniol synthase (GES). researchgate.netpnas.org

Sequential Oxidation: Geraniol undergoes a two-step oxidation process. First, it is hydroxylated at the C8 position by a cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H), to form 8-hydroxygeraniol. researchgate.netbiorxiv.org This is followed by the oxidation of the alcohol group to an aldehyde, a reaction catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO), yielding 8-oxogeranial. universiteitleiden.nlbiorxiv.org

Cyclization to the Iridoid Skeleton: The formation of the characteristic bicyclic iridoid skeleton is a critical step catalyzed by the enzyme iridoid synthase (ISY). researchgate.netbiorxiv.org ISY is a non-canonical monoterpene cyclase that reductively cyclizes the linear 8-oxogeranial. nih.gov The reaction involves an initial NAD(P)H-dependent reduction followed by a Michael-type cyclization to form the cyclopentane (B165970) ring. nih.govnih.gov This reaction produces the iridoid scaffold, which exists in a dynamic equilibrium between a closed hemiacetal form (nepetalactol) and its open-chain dialdehyde (B1249045) isomer, iridodial. researchgate.netbiorxiv.org Iridodial is the foundational intermediate from which the vast diversity of iridoids is derived. scielo.br

| Enzyme | Abbreviation | Function | Substrate | Product |

|---|---|---|---|---|

| Geranyl Diphosphate Synthase | GPPS | Condensation of C5 units | IPP + DMAPP | Geranyl Pyrophosphate (GPP) |

| Geraniol Synthase | GES | Hydrolysis of GPP | Geranyl Pyrophosphate (GPP) | Geraniol |

| Geraniol 8-Hydroxylase | G8H | Hydroxylation | Geraniol | 8-hydroxygeraniol |

| 8-hydroxygeraniol Oxidoreductase | 8HGO | Oxidation | 8-hydroxygeraniol | 8-oxogeranial |

| Iridoid Synthase | ISY | Reductive Cyclization | 8-oxogeranial | Iridodial / Nepetalactol |

Elucidation of Seco-Iridoid Biosynthetic Branch Points and Key Intermediates

Seco-iridoids are a major subclass of iridoids characterized by the cleavage of the bond between the C7 and C8 positions of the cyclopentane ring. mdpi.comscielo.br Korolkoside is a dimer of secologanin (B1681713), a prominent seco-iridoid that also serves as a precursor to terpenoid indole (B1671886) alkaloids (TIAs). acs.orgmdpi.com The biosynthesis of secologanin from iridodial involves several enzymatic modifications.

The pathway from iridodial proceeds through the key intermediate, loganic acid. nih.gov The conversion involves several steps catalyzed by enzymes such as iridoid oxidase (IO), which transforms iridodial into 7-deoxyloganetic acid. universiteitleiden.nl This intermediate is then glycosylated and hydroxylated. The pathway is outlined as:

Iridodial to 7-Deoxyloganetic Acid: Iridoid oxidase (IO), a cytochrome P450 enzyme, catalyzes the conversion of iridodial into 7-deoxyloganetic acid. universiteitleiden.nl

Glycosylation: 7-deoxyloganetic acid is glucosylated by 7-deoxyloganetic acid glucosyltransferase (7-DLGT), using UDP-glucose as the sugar donor to form 7-deoxyloganic acid. universiteitleiden.nl

Hydroxylation: 7-deoxyloganic acid is then hydroxylated at the C7 position by 7-deoxyloganic acid hydroxylase (7-DLH) to yield loganic acid. mdpi.com

Methylation and Cleavage: Loganic acid is a crucial branch-point intermediate. It is first methylated at the C11 carboxyl group by loganic acid O-methyltransferase (LAMT) to form loganin (B1675030). frontiersin.org Subsequently, secologanin synthase (SLS), another cytochrome P450 enzyme, catalyzes the oxidative cleavage of the cyclopentane ring of loganin to produce secologanin. universiteitleiden.nl

Proposed Enzymatic Steps and Gene Clusters Involved in Bis-Iridoid Linkage Formation

The final steps in the formation of this compound involve the dimerization of two secologanin molecules. While the precise enzymes are not yet characterized, the process relies on established biochemical principles, including glycosyltransferase activity and acetal (B89532) formation.

Glycosylation is a ubiquitous modification in iridoid biosynthesis, rendering the molecules more water-soluble and stable. Most naturally occurring iridoids are 1-O-glucosides. scielo.brnih.gov This step is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a glucose moiety from an activated sugar donor (UDP-glucose) to the iridoid aglycone. nih.govcas.cz

Studies on various plants have identified specific UGTs with high substrate specificity for iridoid aglycones. nih.govresearchgate.net For instance, a UGT from Gardenia jasminoides was shown to preferentially glucosylate the 1-O-hydroxyl group of iridoid aglycones like 7-deoxyloganetin (B1248800) and genipin (B1671432). nih.gov This suggests that glycosylation often occurs after the core skeleton is formed but before final modifications. nih.govresearchgate.net In the case of secologanin, the precursor to this compound, glycosylation happens at the 7-deoxyloganetic acid stage, well before the final dimerization. universiteitleiden.nl

This compound is distinguished by its dimeric structure, where two secologanin units are connected via an acetal linkage. nih.govacs.org An acetal is formed from the reaction of an aldehyde with two alcohol molecules. In the case of this compound, the linkage involves the C7 aldehyde group of one secologanin unit and a hydroxyl group from the glucose moiety of the second secologanin unit. hebmu.edu.cn

The specific enzymatic machinery for this dimerization has not been identified. It is possible that a "bis-iridoid synthase" exists, which specifically catalyzes this intermolecular connection. Alternatively, the reaction could occur spontaneously under specific acidic conditions within the plant cell compartments where the precursors accumulate. hebmu.edu.cn Indeed, it has been questioned whether this compound could be an artifact formed during acidic extraction processes, although further work has asserted its existence as a natural product. acs.orghebmu.edu.cn

The genetic regulation of the iridoid pathway that produces the secologanin precursors is becoming clearer. In Catharanthus roseus, a well-studied medicinal plant, a gene cluster containing three basic helix-loop-helix (bHLH) transcription factors—BIS1, BIS2, and BIS3—has been identified. researchgate.netnih.gov These transcription factors act as master regulators, activating the expression of multiple iridoid biosynthetic genes, including GES, G8H, 8HGO, IS, and 7-DLGT. nih.gov It is plausible that similar gene clusters regulate the biosynthesis of secologanin in Lonicera korolkovii, providing the necessary precursors for this compound formation.

In Vivo and In Vitro Approaches for Biosynthetic Pathway Elucidation

The elucidation of complex biosynthetic pathways like that of this compound relies on a combination of in vivo and in vitro experimental approaches. These techniques have been instrumental in identifying intermediates and characterizing the enzymes involved in iridoid formation.

Tracer studies using isotopically labeled precursors are a cornerstone of biosynthetic pathway elucidation. researchgate.net By feeding a plant or cell culture with a precursor labeled with an isotope (e.g., ¹⁴C, ¹³C, ²H, ¹⁸O) and tracking the label's incorporation into downstream metabolites, the sequence of biochemical transformations can be determined.

Key findings from isotopic labeling studies in iridoid biosynthesis include:

Confirmation of Precursors: Experiments using ¹⁴C-labeled mevalonic acid (MVA) in various plants confirmed its role as a precursor and helped establish the sequential conversion of intermediates like sweroside, swertiamarin (B1682845), and gentiopicroside. nih.gov

Pathway Origin: The use of [1-¹³C]-glucose in Catharanthus roseus cell cultures, followed by ¹³C-NMR analysis, demonstrated that the carbon atoms in secologanin are derived from the MEP pathway, not the MVA pathway. zenodo.org

Intermediate Validation: Feeding studies with various labeled iridoid precursors have confirmed the roles of geraniol, iridodial, and loganic acid as key intermediates in the pathway leading to seco-iridoids. researchgate.netnih.govresearchgate.net

Genetic and Genomic Approaches for Enzyme Identification

The precise enzymatic machinery responsible for the biosynthesis of this compound, particularly the final dimerization step, has not been fully elucidated. However, the identification of the enzymes involved would rely on modern genetic and genomic approaches. health.gov.au These strategies are essential for moving from a known compound structure to identifying the specific genes and corresponding enzymes that catalyze its formation within an organism. nih.gov Genomics, the comprehensive study of an organism's complete set of DNA, provides the foundational blueprint for discovering these enzymatic pathways. wikipedia.org

Genetic and genomic methodologies offer a powerful alternative to traditional protein purification methods for enzyme identification. nih.gov For a complex molecule like this compound, which is derived from secoiridoid precursors, researchers would typically employ a combination of genome sequencing, transcriptomics, and bioinformatics. mdpi.comuniroma1.it The process would begin with the sequencing of the genome and transcriptome of Lonicera korolkovii, the plant from which this compound was first isolated. acs.org

With the genomic and transcriptomic data available, bioinformatic analyses would be used to search for genes encoding candidate enzymes. nih.gov This involves searching for sequences with homology to known enzymes involved in iridoid biosynthesis, such as geraniol synthase, cytochrome P450-dependent monooxygenases, and glycosyltransferases (GTs). mdpi.comnih.gov Since this compound is a bis-iridoid glucoside, particular attention would be paid to identifying glycosyltransferases that attach glucose to the secologanin moieties and, crucially, any enzyme potentially capable of catalyzing the unique acetal linkage between the two monomer units. acs.org

Further validation would involve functional genomics techniques. Gene knockout or gene silencing (e.g., using RNA interference) studies could be performed to confirm the function of a candidate gene. If silencing a specific gene leads to a decrease or complete absence of this compound or its precursors, it provides strong evidence for that gene's role in the biosynthetic pathway. Conversely, heterologous expression, where a candidate gene from L. korolkovii is expressed in a host organism like yeast or E. coli, can be used to characterize the specific reaction catalyzed by the encoded enzyme in a controlled system.

Genotyping-by-sequencing (GBS) is another approach that can be used to create high-density genetic maps, which can help link specific genomic regions to the production of certain metabolites. plos.org By correlating the genetic markers with the chemotype (the chemical profile) of different Lonicera individuals, it may be possible to pinpoint the loci containing the genes for the this compound pathway.

Chemoenzymatic Synthesis Strategies Inspired by Biosynthetic Pathways

A chemoenzymatic synthesis strategy for this compound would leverage a combination of chemical steps and highly selective enzymatic transformations to construct this complex bis-iridoid. beilstein-journals.org Such an approach aims to improve efficiency and yield while minimizing the need for cumbersome protection and deprotection steps often required in purely chemical synthesis. ijariie.comnih.gov The strategy would be inspired by the putative natural biosynthetic pathway, which starts from secoiridoid monomers. mdpi.comuniroma1.it

The logical starting material for a chemoenzymatic synthesis of this compound is its precursor, secologanin. acs.org Secologanin itself can be sourced from natural suppliers or synthesized through established chemical or chemoenzymatic routes. The core of the strategy would then revolve around the key bond-forming steps: glycosylation and the final dimerization via an acetal linkage.

Enzymatic Glycosylation : Glycosyltransferases (GTs) are enzymes that transfer a sugar moiety from an activated sugar donor to an acceptor molecule with high regio- and stereoselectivity. mdpi.com In a chemoenzymatic approach, a specific glycosyltransferase, either sourced directly from Lonicera or an engineered variant, would be used to attach a glucose molecule to each of the two secologanin units. This enzymatic step ensures the correct stereochemistry of the glycosidic bond, a task that can be challenging for traditional organic synthesis.

Dimerization and Acetal Formation : The final and most challenging step is the formation of the acetal bond that links the two glycosylated secologanin monomers. acs.org There are two primary chemoenzymatic possibilities for this transformation:

Enzyme-Catalyzed Acetal Formation : The search for a specific "this compound synthase" enzyme that naturally performs this dimerization would be the ideal scenario. While such an enzyme has not been identified, biocatalysis research has identified enzymes capable of forming similar bonds. nih.gov If discovered, this enzyme could be used in vitro to couple the two monomers in a one-pot reaction system. chemrxiv.org

Chemically-Induced Acetal Formation : Interestingly, some research suggests that this compound may be a complex artifact formed during the isolation process, potentially through an acid-catalyzed reaction in anhydrous conditions during fractionation. hebmu.edu.cn This insight provides a valuable alternative for a chemoenzymatic strategy. After the enzymatic glycosylation of secologanin, the final dimerization could be accomplished through a controlled, acid-catalyzed chemical step that mimics the proposed artifact formation. This hybrid approach, where enzymes are used for the stereochemically complex glycosylation and a simple chemical reaction for the final coupling, is a hallmark of efficient chemoenzymatic synthesis. escholarship.orgescholarship.org

This combined strategy, using enzymes for their unparalleled selectivity in key steps and chemical methods for more straightforward transformations, represents a powerful and practical route to obtaining structurally complex natural products like this compound for further study. beilstein-journals.org

Advanced Spectroscopic and Spectrometric Methodologies for Korolkoside Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Glycoside Structure Determination

NMR spectroscopy is the cornerstone for the structural elucidation of intricate molecules such as Korolkoside, providing unparalleled insight into the connectivity and spatial arrangement of atoms. ox.ac.ukiosrjournals.org

A suite of two-dimensional (2D) NMR experiments is essential for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and for piecing together the molecular framework of this compound. numberanalytics.com

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks, which are crucial for identifying adjacent protons within the individual monosaccharide units and the aglycone of this compound. sdsu.edu Cross-peaks in the COSY spectrum would establish the spin systems of each sugar residue.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to their attached carbons, providing a map of all C-H bonds. sdsu.edu This is fundamental for assigning the ¹³C resonances based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are critical for connecting the individual structural fragments. emerypharma.com They show correlations between protons and carbons that are two or three bonds away. numberanalytics.com These long-range correlations would be used to link the sugar units to each other and to connect the entire glycan chain to the aglycone, thus establishing the glycosylation sites.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about protons that are close in space, which is vital for determining the stereochemistry of the glycosidic linkages (α or β) and the relative stereochemistry within the aglycone. numberanalytics.com For example, a NOESY correlation between the anomeric proton of one sugar and a proton on the adjacent sugar would define their spatial relationship.

Table 1: Hypothetical 2D NMR Data for a Key Glycosidic Linkage in this compound

| Proton (¹H) | Correlated Proton (COSY) | Correlated Carbon (HSQC) | Key Correlated Carbons (HMBC) | Key NOESY Correlation |

| H-1' (Sugar A) | H-2' | C-1' | C-2', C-5', C-3 (Aglycone) | H-3 (Aglycone) |

| H-3 (Aglycone) | H-2, H-4 | C-3 | C-2, C-4, C-5, C-1' (Sugar A) | H-1' (Sugar A) |

Beyond standard 2D NMR, advanced pulse sequences can be employed to resolve complex spectral overlap and to obtain precise coupling constants for stereochemical assignments. sabba.meethz.ch For instance, phase-sensitive NOESY or ROESY experiments could provide more detailed information on spatial proximities. princeton.edu Quantitative J-resolved spectroscopy could be used to extract accurate proton-proton coupling constants, which are indicative of specific dihedral angles and thus the relative stereochemistry within the sugar rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition and for obtaining structural information through fragmentation analysis. measurlabs.comresearchgate.netinnovareacademics.in

ESI-MS is a soft ionization technique that allows for the accurate mass measurement of intact, non-volatile molecules like this compound. libretexts.orgnih.gov High-resolution ESI-MS would provide a highly accurate mass of the molecular ion (e.g., [M+Na]⁺), from which a unique elemental composition can be determined, thus establishing the molecular formula of this compound. msesupplies.com

Table 2: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Accuracy (ppm) | Deduced Molecular Formula |

| [M+Na]⁺ | Value | Value | < 5 | Formula |

Tandem MS (MS/MS) involves the selection and fragmentation of the molecular ion to generate product ions. labmanager.commsaltd.co.ukwikipedia.org The fragmentation pattern of a cardiac glycoside like this compound is highly informative. The fragmentation would typically involve the sequential loss of the sugar units from the glycan chain. The mass differences between the precursor ion and the fragment ions would correspond to the masses of the individual monosaccharides, allowing for the determination of the sugar sequence. nationalmaglab.org Further fragmentation of the aglycone would provide structural information about its core.

Chiroptical Spectroscopies for Absolute Stereochemistry (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

While NMR and MS can define the relative stereochemistry, chiroptical techniques are often necessary to determine the absolute configuration of the molecule. saschirality.orgnih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. faccts.deencyclopedia.pub For a compound like this compound, the experimental ECD spectrum would be compared to the theoretically calculated spectra for the possible stereoisomers. A good match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute stereochemistry of the entire molecule. biotools.usrsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a compound with the wavelength of light. wikipedia.orgslideshare.netfiveable.me The shape of the ORD curve, known as a Cotton effect, is characteristic of the stereochemistry of the chromophores within the molecule. pg.edu.pl Similar to ECD, comparison with theoretical models or with known compounds can be used to assign the absolute configuration.

X-ray Crystallography for Solid-State Structure Confirmation (if applicable)

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure. carleton.edurigaku.com It provides precise data on bond lengths, bond angles, and the absolute configuration of stereocenters by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal. crystalpharmatech.comoxcryo.com This method is considered the "gold standard" for structural proof, as it moves beyond the interpretation of spectroscopic data, which can sometimes be ambiguous for large, conformationally flexible molecules. rigaku.com

In the context of this compound, a literature review indicates that its structure was originally determined through extensive spectroscopic analysis (NMR, MS) and chemical derivatization. nih.gov As of now, a specific single-crystal X-ray analysis for this compound itself has not been reported in published literature. The primary challenge in applying this technique to complex glycosides often lies in obtaining crystals of sufficient quality and size suitable for diffraction experiments. uhu-ciqso.es These molecules can be amorphous or form microcrystalline powders, hindering the application of single-crystal X-ray diffraction. icdd.com

However, the utility of X-ray crystallography has been demonstrated for numerous other iridoid and bis-iridoid glucosides. researchgate.netthieme-connect.demdpi.com For instance, the absolute configuration of a new iridoid, morisecoiridoic acid A, was definitively established through single-crystal X-ray diffraction analysis. researchgate.net Similarly, the structure of aquaticol, a bis-sesquiterpene isolated alongside several iridoid glucosides, was confirmed by X-ray crystallographic analysis. thieme-connect.de These examples underscore the power of the technique to provide incontrovertible structural evidence for complex natural products when suitable crystals can be grown. crystalpharmatech.com Should a single crystal of this compound be successfully cultivated and analyzed, it would provide the ultimate confirmation of the stereochemistry proposed by spectroscopic methods.

Table 1: General Parameters in a Typical Single-Crystal X-ray Diffraction Experiment

| Parameter | Description | Significance |

| Crystal System | The classification of the crystal based on its symmetry (e.g., Orthorhombic, Monoclinic). | Defines the basic geometry of the unit cell. thieme-connect.de |

| Space Group | Describes the symmetry operations within the crystal lattice. | Provides detailed information on the arrangement of molecules. mdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit in the crystal. carleton.edu |

| Resolution | A measure of the level of detail observed in the electron density map. | Higher resolution allows for more precise determination of atomic positions. nih.gov |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values indicate a better fit of the model to the data. nih.gov |

Computational Chemistry Approaches in Conjunction with Spectroscopic Data for Structure Assignment

For a molecule like this compound, with its numerous stereocenters and conformational flexibility, computational approaches offer several key advantages:

NMR Chemical Shift Prediction: One of the most powerful applications of DFT is the calculation of NMR chemical shifts (¹H and ¹³C). st-and.ac.ukresearchgate.net By generating theoretical spectra for all possible diastereomers of a proposed structure, chemists can compare these predictions with the experimental data. The isomer whose calculated spectrum most closely matches the experimental one is identified as the correct structure. This process, often aided by statistical metrics like the DP4+ probability analysis, provides a high degree of confidence in the stereochemical assignment. frontiersin.org

Conformational Analysis: Complex molecules can exist in multiple low-energy conformations, which complicates the interpretation of NMR data that represents a population-weighted average. Computational methods can perform a systematic search for these stable conformers. Subsequent property calculations, such as NMR shifts or coupling constants, can then be Boltzmann-averaged over the conformational ensemble to provide a more accurate prediction for comparison with experimental results. rsc.org

Chiroptical Properties Calculation: The absolute configuration of a chiral molecule can be investigated by calculating chiroptical properties like Electronic Circular Dichroism (ECD) and Optical Rotation (OR). rsc.org The calculated ECD spectrum for a proposed absolute configuration can be compared with the experimental spectrum. A good match between the experimental and theoretical curves provides strong evidence for the assignment of the absolute stereochemistry. researchgate.net

While no specific computational studies have been published for this compound itself, the approach is routinely applied to other complex glycosides. researchgate.netresearchgate.net For example, the absolute configuration of a new sesquiterpenoid di-glucoside was recently determined by comparing its experimental ECD spectrum with the one predicted by quantum chemical calculations. researchgate.net This highlights the crucial role computational chemistry plays in modern natural product research, providing a robust method to validate or revise structures proposed by traditional spectroscopic means. nih.govfrontiersin.org

Table 2: Common Computational Methods in Structure Elucidation

| Method | Application | Information Provided |

| Density Functional Theory (DFT) | Calculation of NMR chemical shifts, coupling constants, and molecular geometries. | Predicted spectroscopic parameters for comparison with experimental data. rsc.org |

| Time-Dependent DFT (TD-DFT) | Calculation of Electronic Circular Dichroism (ECD) and UV-Vis spectra. | Predicted chiroptical spectra to determine absolute configuration. rsc.org |

| Molecular Mechanics (e.g., MMFF94) | Rapid conformational searching for flexible molecules. | Identification of low-energy conformers for further analysis. researchgate.net |

| DP4+ Analysis | Statistical comparison of experimental and calculated NMR data. | Provides a probability score for the assignment of the correct diastereomer. frontiersin.org |

Structure Activity Relationship Sar Studies and Molecular Modeling of Korolkoside and Its Analogs

Fundamental Principles of Structure-Activity Relationships in Iridoids

Iridoids are a large class of cyclopenta[c]pyran monoterpenoids that exhibit a wide array of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. igi-global.commdpi.comThe relationship between the chemical structure of these compounds and their biological function is a critical area of study. The biological activity of iridoids is generally dictated by several structural features:

The Aglycone Core: The fundamental cyclopentanopyran skeleton is paramount. The integrity and substitution pattern of this core structure significantly influence activity.

Systematic Derivatization and Chemical Modification Strategies

To explore SAR and develop analogs with improved potency or pharmacokinetic properties, systematic chemical modifications are employed. While specific derivatization studies on Korolkoside are not widely reported, strategies applied to other iridoids illustrate the potential avenues for its modification. colab.wsThese strategies typically target the glycoside moiety, the aglycone scaffold, or the linkage region.

Glycoside Moiety Modifications

The sugar component of iridoid glycosides is a frequent target for chemical modification. nih.govSince these molecules often possess multiple hydroxyl groups, selective protection and derivatization are key techniques. rsc.orgresearchgate.net

Changing the Sugar Unit: Replacing the glucose with other sugars can impact the compound's solubility, stability, and interaction with biological targets.

Ester Linkages to the Sugar: In some natural iridoids, phenolic acids (like p-coumaric acid or ferulic acid) are attached to the glucose moiety via an ester bond. Synthetically creating such derivatives can significantly alter biological activity. For example, the cytotoxic activity of some iridoid glycosides is dependent on the substituents on the sugar moiety. nih.gov

Aglycone Scaffold Derivatizations

The aglycone, or non-sugar portion, is the primary determinant of the core pharmacological activity for many iridoids. Modifications to this scaffold are diverse:

Oxidation and Reduction: The primary hydroxyl group at the C10 position on some iridoids can be selectively oxidized to an aldehyde, which can alter biological effects. rsc.org* Esterification: Hydroxyl groups on the aglycone can be converted to esters. Studies on compounds like catalpol (B1668604) and aucubin (B1666126) show that esterification with various aromatic or aliphatic acids can modulate anti-inflammatory and other activities.

Modifying the Cyclopentane (B165970) Ring: Alterations to the cyclopentane ring, such as opening the ring to form secoiridoids, or introducing different functional groups, can lead to significant changes in biological profiles. The aglycones of some iridoid glycosides have demonstrated greater anticancer activity than the parent glycosides. mdpi.com

Linkage Region Alterations

Glycosidic Bond: In simple iridoid glycosides, the anomeric carbon (C-1) of the aglycone is linked to the sugar. The stereochemistry of this bond (α or β) is crucial. Most naturally occurring iridoid glycosides feature a β-linkage. acs.orgAltering this stereochemistry is a potential modification strategy.

Bis-iridoid Linkage: For bis-iridoids like this compound, the linkage between the two monomeric units is a key target for modification. nih.govThis compound features an acetal (B89532) linkage between two secologanin (B1681713) units. nih.govOther bis-iridoids are connected by ester linkages or other bonds. mdpi.comd-nb.infoSynthesizing analogs with different types of linkages could profoundly impact the molecule's three-dimensional structure and its ability to interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. igi-global.comThese models allow for the prediction of the activity of novel, unsynthesized analogs, thereby guiding drug discovery efforts. igi-global.comresearchgate.netFor iridoids, QSAR studies have been successfully applied to predict activities such as hepatoprotective and cytotoxic effects. nih.govresearchgate.net

Descriptor Selection and Calculation

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that represent the physicochemical properties of a molecule. catalysis.blogwiley.comThe selection of appropriate descriptors is crucial for building a predictive model.

Descriptor Types: A wide range of descriptors can be calculated, categorized as follows:

Constitutional (1D): These describe the basic composition of a molecule, such as molecular weight, atom counts, and bond counts.

Topological (2D): These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include connectivity indices and topological polar surface area (TPSA).

Geometrical (3D): These descriptors are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape, such as van der Waals volume.

Quantum-Chemical: These are derived from quantum mechanics calculations and describe electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.netresearchgate.net

Model Development: Once descriptors are calculated for a set of iridoids with known biological activity, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSAR equation. researchgate.netFor example, a QSAR study on the hepatoprotective activity of iridoids identified that a combination of descriptors related to polarizability, mass distribution, and electronic properties could effectively predict activity. cyberleninka.ruAnother study on cytotoxic genipin (B1671432) derivatives found that dipole moment, polarizability, and solubility were key predictors of activity. nih.gov The table below summarizes the types of descriptors commonly used in iridoid QSAR studies.

| Descriptor Category | Examples | Relevance to Biological Activity |

| Constitutional | Molecular Weight, Number of H-bond acceptors/donors | Influences general properties like absorption and distribution. |

| Topological | Topological Polar Surface Area (TPSA), Connectivity Indices, Galvez Topological Charge Indices | TPSA is related to membrane permeability. Connectivity indices relate to molecular size and branching. |

| Geometrical | van der Waals Volume, 3D-WHIM descriptors | Describes the size and shape of the molecule, which is critical for receptor binding. |

| Quantum-Chemical | HOMO/LUMO Energy, Dipole Moment, Polarizability | Describes electronic aspects of the molecule, such as its reactivity and ability to engage in polar interactions. |

These QSAR models, once validated, can be used to virtually screen new iridoid structures, including potential this compound analogs, to prioritize the synthesis of compounds with the highest predicted biological activity. researchgate.net

Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features, known as molecular descriptors. The reliability and predictive power of a QSAR model are highly dependent on its rigorous statistical validation. imist.ma For a compound class like iridoid glycosides, which includes this compound, developing a robust QSAR model requires several validation steps to ensure it is statistically significant, robust, and not a result of chance correlation. igi-global.comresearchgate.net

The validation process is typically divided into internal and external validation. nih.gov

Internal Validation: This step assesses the stability and robustness of the model using the initial training dataset. The most common method is cross-validation. In leave-one-out (LOO) cross-validation, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. eurekaselect.com The resulting cross-validation coefficient (Q²) is a key metric; a high Q² value (typically > 0.5) indicates good internal predictive ability. periodikos.com.br Another method, leave-many-out (LMO) cross-validation, involves removing a group of compounds at each step. nih.gov Y-randomization is another crucial test where the biological activity data is randomly shuffled to build new QSAR models. A valid model should show very low correlation coefficients for the randomized data, confirming that the original model is not due to chance. nih.gov

External Validation: This is considered the most stringent test of a model's predictive power. The initial dataset is split into a training set, used to build the model, and a test set, which is not used during model development. nih.gov The model's ability to predict the activity of the compounds in the test set is evaluated using parameters like the predictive R² (R²_pred). A high R²_pred value (typically > 0.6) suggests that the model has good predictive capability for new, untested compounds. periodikos.com.br

The selection of appropriate molecular descriptors and statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, is critical for developing a reliable model. researchgate.netljmu.ac.uk While specific QSAR models for this compound are not extensively documented in publicly available literature, the following table illustrates the typical statistical parameters used to validate a hypothetical QSAR model for the hepatoprotective activity of a series of iridoid compounds.

| Parameter | Definition | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model (from LOO-CV). | > 0.5 |

| R²_pred (Predictive R² for external set) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible |

Computational Molecular Docking and Dynamics Simulations for Target Binding Predictions

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. nih.gov These methods provide insights into the specific interactions that stabilize the ligand-receptor complex, which is fundamental for understanding the compound's mechanism of action.

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to the active site of a target protein. mdpi.comfip.org The process involves preparing 3D structures of both the ligand (this compound) and the receptor. Docking algorithms then sample a large number of possible binding poses and use a scoring function to rank them based on estimated binding affinity. A more negative binding energy score typically indicates a more favorable and stable interaction. nih.gov For iridoid glycosides, studies have successfully used docking to predict their binding to targets like glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in Alzheimer's disease. nih.gov Since this compound is a bis-iridoid composed of two secologanin units, docking studies on its constituent parts can provide valuable clues. For instance, secologanin has been docked into the ATP-binding site of GSK-3β, showing hydrogen bond formation as a key interaction. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a dynamic view of the complex. nih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and ligand over the simulation time, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. jebas.org Stable RMSD values suggest that the ligand remains securely bound in the active site. nih.gov Furthermore, MD simulations allow for the calculation of binding free energies (e.g., using MM/PBSA methods), which offers a more accurate estimation of binding affinity than docking scores alone. mdpi.comjebas.org

The table below summarizes representative findings from a molecular docking and MD simulation study of secologanin, a constituent monomer of this compound, with the GSK-3β protein.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | MD Simulation Stability (RMSD) |

|---|---|---|---|---|

| Secologanin | GSK-3β | -7.9 | VAL135, LYS85, ASP200 | Stable over 100 ns simulation |

Impact of Stereochemistry on Biological Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity. acs.org Molecules with the same chemical formula but different spatial arrangements are called stereoisomers, and they can have profoundly different interactions with chiral biological molecules like enzymes and receptors. nih.gov This principle is especially relevant for complex natural products like this compound.

This compound is a bis-iridoid glucoside, meaning it is a dimer composed of two iridoid units linked together. mdpi.com Iridoids possess multiple chiral centers, leading to a vast number of possible stereoisomers. nih.gov The specific stereochemistry of this compound, determined through spectroscopic analysis, defines the precise conformation of its cyclopentanopyran rings and the orientation of its substituents. researchgate.net This includes the configuration at the C-1 position, which is typically a β-orientation for the glycosidic bond in loganin (B1675030) and secologanin-type iridoids, a feature established by their biosynthetic pathway. acs.org

Pre Clinical Pharmacological Investigations and Molecular Mechanisms of Korolkoside Action

In Vitro Biological Activity Screening Methodologies

In vitro screening is a foundational step in pharmacology, allowing for the assessment of a compound's biological effects in a controlled laboratory setting outside of a living organism. These methodologies provide crucial preliminary data on potential therapeutic activities.

Cell-Based Assays for Anti-inflammatory Effects (e.g., cytokine modulation, COX inhibition)

Cell-based assays are instrumental in determining the anti-inflammatory potential of a compound. A common approach involves using cell lines, such as murine macrophages (e.g., RAW 264.7), which are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to mimic an inflammatory response. nih.gov Researchers then treat these cells with the test compound to observe any reduction in inflammatory markers.

Key parameters often measured include:

Cytokine Modulation: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), are quantified. biomedpharmajournal.org A reduction in the production of these cytokines suggests anti-inflammatory activity.

COX Inhibition: The expression and activity of cyclooxygenase (COX) enzymes, particularly COX-2, are analyzed. nih.govresearchgate.net COX-2 is an enzyme that is induced during inflammation and mediates the production of prostaglandins. nih.govnih.gov Inhibition of COX-2 expression or activity is a key mechanism for many anti-inflammatory drugs. nih.govresearchgate.net

Despite the availability of these established methods, specific studies detailing the effects of Korolkoside on cytokine modulation or COX inhibition in cell-based assays were not found in the reviewed scientific literature.

Antioxidant Potential Assessment (e.g., radical scavenging assays, cellular oxidative stress models)

The antioxidant capacity of a natural compound is its ability to neutralize harmful free radicals, which contribute to oxidative stress and various diseases. nih.gov Standard in vitro methods for assessing this potential include several well-established assays.

Radical Scavenging Assays: These chemical assays measure the ability of a compound to directly neutralize stable free radicals. Common examples include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses a stable free radical, DPPH, which has a deep violet color. mdpi.com When an antioxidant compound donates an electron to DPPH, it becomes neutralized, and the color fades to pale yellow, a change that can be measured spectrophotometrically. nih.govmdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. The ability of a test compound to reduce this radical cation and cause a loss of color is quantified to determine its scavenging activity. biomedpharmajournal.orgcellmolbiol.org

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its electron-donating capacity, a key aspect of antioxidant action. nih.govnih.gov

A literature review did not yield specific studies that have applied these or other antioxidant assessment methodologies to the isolated compound this compound.

Antimicrobial Activity Studies against Specific Pathogens (e.g., bacterial, fungal, viral)

To determine if a compound has antimicrobial properties, it is tested against a panel of pathogenic microorganisms. The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound. nih.gov The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. frontiersin.org

This methodology can be applied to a wide range of pathogens:

Bacterial Pathogens: Including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govmdpi.com

Fungal Pathogens: Such as yeast (e.g., Candida albicans) and various molds. nih.govresearchgate.net

Currently, there is no available research in the public domain that documents the screening of this compound for antimicrobial activity against specific bacterial, fungal, or viral pathogens.

Enzyme Inhibition Assays and Receptor Binding Studies

Many drugs exert their effects by inhibiting specific enzymes or by binding to cellular receptors.

Enzyme Inhibition Assays: These studies measure the ability of a compound to reduce the activity of a specific enzyme. The concentration of the compound required to inhibit 50% of the enzyme's activity is known as the IC₅₀ value. mdpi.com These assays are crucial for identifying potential drugs for a wide range of diseases. nih.gov

Receptor Binding Studies: These assays determine if a compound can bind to a specific cellular or nuclear receptor. They are often performed using competitive binding, where the test compound competes with a known, often radiolabeled, ligand for the receptor's binding site. nih.gov The affinity of the compound for the receptor can then be determined.

No specific data from enzyme inhibition or receptor binding studies for the compound this compound could be located in the reviewed scientific literature.

Exploration of Intracellular Signaling Pathways Modulated by this compound

Understanding how a compound affects intracellular signaling pathways provides insight into its molecular mechanism of action. This knowledge is critical for drug development and for predicting a compound's broader physiological effects.

Effects on NF-κB Pathway Activation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that acts as a primary transcription factor. youtube.com It plays a critical role in regulating the immune and inflammatory response. researchgate.net In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins called IκB. youtube.com

Upon stimulation by pro-inflammatory signals (such as TNF-α or LPS), the IκB kinase (IKK) complex is activated. youtube.com IKK then phosphorylates IκB, targeting it for degradation. youtube.com This releases NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. youtube.comresearchgate.netnih.gov Inhibition of the NF-κB pathway is a key target for anti-inflammatory therapies. nih.gov

While the NF-κB pathway is a well-established target for anti-inflammatory compounds, specific investigations into the potential modulatory effects of this compound on NF-κB activation have not been reported in the available scientific literature.

Modulation of MAP Kinase Signaling Cascades

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial pathways that regulate cellular processes like proliferation, differentiation, and apoptosis. nih.gov The MAPK/ERK pathway, in particular, has been identified as a potential therapeutic target in various diseases. nih.gov

While no studies have specifically investigated the effect of this compound on MAPK signaling, research on other iridoid compounds suggests this is a plausible area for future investigation. For instance, some phytochemicals are known to exert their anti-inflammatory effects by modulating key inflammatory signaling pathways, including MAPKs. mdpi.comnih.gov The hepatoprotective effects of certain iridoids have also been linked to the suppression of the MAPK signaling pathway. nih.gov The investigation of a novel secoiridoid compound, swertiamarin (B1682845) B, revealed its potential antitumor activity, with the MAPK/ERK signaling pathway being a possible therapeutic target. nih.gov These findings in related compounds suggest that this compound could potentially interact with MAPK cascades, though direct experimental evidence is currently lacking.

Induction of Apoptotic Pathways in Specific Cell Lines

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many natural products are investigated for their ability to selectively induce apoptosis in cancer cell lines.

Specific studies detailing the pro-apoptotic activity of this compound are not available. However, research on other iridoid glycosides demonstrates their potential to modulate apoptotic pathways. For example, a mixture of cornel iridoid glycosides was found to have anti-apoptotic effects in a rat model of focal cerebral ischemia. mdpi.com This was demonstrated by a decrease in the expression of the pro-apoptotic protein Bax and cleaved caspase-3, alongside an increase in the anti-apoptotic protein Bcl-2. mdpi.com Similarly, the iridoid loganin (B1675030) has been shown to protect against MPP+-induced apoptosis in neuronal cultures by regulating the expression of both anti-apoptotic and pro-apoptotic proteins. nih.gov

These studies indicate that iridoid glycosides as a class can influence the cellular machinery of apoptosis. Whether this compound induces or inhibits apoptosis would depend on the cell type and specific conditions, representing a critical area for future research into its potential therapeutic applications.

In Vivo Pre-clinical Efficacy Studies in Animal Models (excluding clinical human trials)

In vivo studies in animal models are essential for evaluating the potential therapeutic efficacy of a compound before it can be considered for human trials. As no specific in vivo efficacy studies for this compound have been published, this section describes common animal models used to test the activities often associated with iridoid glycosides.

Models for Inflammation and Immune Modulation

Iridoid glycosides are widely recognized for their anti-inflammatory properties. ekb.egnih.govnih.gov Various animal models are used to screen for and confirm these effects. mdpi.comencyclopedia.pub

A common model for intestinal inflammation involves the use of trinitrobenzene sulfonic acid (TNBS) to induce colitis in rodents. ekb.eg In such a model, a test compound's efficacy is measured by its ability to reduce disease symptoms like weight loss and bloody diarrhea. ekb.eg For example, the iridoid glycoside catalposide, when administered to TNBS-treated mice, led to a significant improvement in the wasting disease and an increase in body weight. ekb.eg Similarly, an iridoid glycoside fraction from Folium syringae was shown to have anti-inflammatory effects in a TNBS-induced colitis model in rats. ekb.eg

Other models include chemically induced ear edema, where the anti-inflammatory effect is quantified by the reduction in swelling. mdpi.com These established models would be appropriate for future preclinical investigations into the potential anti-inflammatory activity of this compound.

Oxidative Stress and Organ Protection Models

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. nih.govnih.gov The protective effects of natural products against oxidative damage are often tested in models of ischemia-reperfusion (I/R) injury. nih.gov